molecular formula C6H9N3 B117980 N-(2-AMINOPYRIDIN-4-YL)-N-METHYLAMINE CAS No. 155617-64-4

N-(2-AMINOPYRIDIN-4-YL)-N-METHYLAMINE

Cat. No.: B117980
CAS No.: 155617-64-4
M. Wt: 123.16 g/mol
InChI Key: KRBWXOMZUGNOSA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-AMINOPYRIDIN-4-YL)-N-METHYLAMINE: is an organic compound with the molecular formula C6H9N3 It is a derivative of pyridine, a basic heterocyclic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions: N-(2-AMINOPYRIDIN-4-YL)-N-METHYLAMINE can be synthesized through various methods. One common method involves the reaction of pyridine-2,4-diamine with methylating agents under controlled conditions. For instance, a solution of N4-methyl-pyridine-2,4-diamine in acetone can be reacted with 2-bromo-1-(2-hydroxyphenyl)ethanone and p-toluenesulfonic acid under reflux conditions for 16 hours .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as column chromatography are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions: N-(2-AMINOPYRIDIN-4-YL)-N-METHYLAMINE undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding N-oxides.

    Reduction: It can be reduced to form N4-methylpyridine-2,4-diamine derivatives.

    Substitution: It can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used.

Major Products Formed:

    Oxidation: N4-methylpyridine-2,4-diamine N-oxide.

    Reduction: Various reduced derivatives of N4-methylpyridine-2,4-diamine.

    Substitution: Substituted pyridine derivatives.

Scientific Research Applications

N-(2-AMINOPYRIDIN-4-YL)-N-METHYLAMINE has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential use in drug development, particularly as a kinase inhibitor.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-(2-AMINOPYRIDIN-4-YL)-N-METHYLAMINE involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This compound can also interact with cellular pathways involved in cell growth and proliferation, making it a potential candidate for anticancer research .

Comparison with Similar Compounds

Uniqueness: N-(2-AMINOPYRIDIN-4-YL)-N-METHYLAMINE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

IUPAC Name

4-N-methylpyridine-2,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3/c1-8-5-2-3-9-6(7)4-5/h2-4H,1H3,(H3,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRBWXOMZUGNOSA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=CC(=NC=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

123.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a mixture of 2-aminoisonicotinonitrile (0.043 mol) and Pd/C (10%, 6.00 g) was added Et3N (40.0 mL) and EtOH (160.0 mL) in a parr bottle and hydrogenated at 50 psi for 12 h. Crude mixture was filtered through Celite®, concentrated under vacuo and dried under high vacuum to yield compound.
Quantity
0.043 mol
Type
reactant
Reaction Step One
Name
Quantity
6 g
Type
catalyst
Reaction Step One
Name
Quantity
40 mL
Type
reactant
Reaction Step Two
Name
Quantity
160 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2-AMINOPYRIDIN-4-YL)-N-METHYLAMINE
Reactant of Route 2
Reactant of Route 2
N-(2-AMINOPYRIDIN-4-YL)-N-METHYLAMINE
Reactant of Route 3
Reactant of Route 3
N-(2-AMINOPYRIDIN-4-YL)-N-METHYLAMINE
Reactant of Route 4
N-(2-AMINOPYRIDIN-4-YL)-N-METHYLAMINE
Reactant of Route 5
Reactant of Route 5
N-(2-AMINOPYRIDIN-4-YL)-N-METHYLAMINE
Reactant of Route 6
Reactant of Route 6
N-(2-AMINOPYRIDIN-4-YL)-N-METHYLAMINE

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.